molecular formula C22H20N4O2 B2701876 N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1903220-69-8

N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2701876
M. Wt: 372.428
InChI Key: MVVAVRGYMGAGKQ-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Aromatic heterocycles like pyridine are common structures in many important biological molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as seen in the study of solid forms of bipyridines . Other techniques like NMR spectroscopy could also be used .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Pyridines, for example, can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . These properties would depend on the specific structure of the compound.

Scientific Research Applications

  • Field: Electrochemistry

    • Application : Bipyridine compounds, particularly those complexed with metals like iridium, have been studied for their electrochemical properties .
    • Methods : These compounds are synthesized and then characterized spectroscopically, electrochemically, and electronically . The features displayed by these complexes, such as photoinduced electron transfer processes, are studied .
    • Results : These complexes have shown remarkable efficiency to generate singlet oxygen, suggesting potential applications in photocatalysis and photodynamic therapies .
  • Field: Biosensor Development

    • Application : Tris(bipyridine)ruthenium(II) chloride and its derivatives have been used as primary luminophores in electrochemiluminescence (ECL) studies since 1972 .
    • Methods : These compounds are used in the development of ECL platforms for the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of biologically important molecules in cells and tissue of living organisms .
    • Results : The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use these compounds as highly active ECL probes in modern analytical science .
  • Field: Solid Form Screening

    • Application : Bipyridine isomers are used as coformers and ligands in coordination chemistry .
    • Methods : These compounds are subjected to solid form screening and crystal structure prediction . The solid-state forms are investigated using experimental and computational approaches .
    • Results : Multiple solid-state forms, including anhydrate, dihydrate, and eight solvates with carboxylic acids, were found for the 4,4′-isomer . The computed anhydrate crystal energy landscapes suggest a different crystallization behavior of the two compounds .
  • Field: Organic & Biomolecular Chemistry

    • Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers .
    • Methods : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
    • Results : The colour of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .
  • Field: Crystallography

    • Application : Bipyridine isomers are used as coformers and ligands in coordination chemistry .
    • Methods : These compounds are subjected to solid form screening and crystal structure prediction . The solid-state forms are investigated using experimental and computational approaches .
    • Results : Multiple solid-state forms, including anhydrate, dihydrate, and eight solvates with carboxylic acids, were found for the 4,4′-isomer . The computed anhydrate crystal energy landscapes suggest a different crystallization behavior of the two compounds .
  • Field: Supramolecular Chemistry

    • Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers .
    • Methods : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
    • Results : The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are documented in safety data sheets . Without specific information on this compound, it’s hard to provide details on its safety and hazards.

Future Directions

The future directions in the study of this compound would depend on its potential applications. In general, the field of theoretical and computational chemistry is advancing rapidly, and new methods are being developed to better understand and predict the properties and behaviors of complex molecules .

properties

IUPAC Name

5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVAVRGYMGAGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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